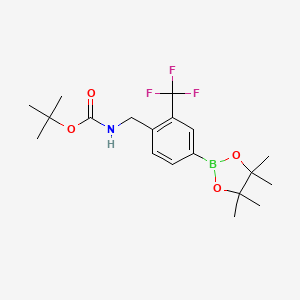
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a five-membered ring with a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- typically involves the nitration of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the indenone core, followed by selective nitration and hydrolysis steps. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1H-Inden-1-one, 2,3-dihydro-5-oxo-6-nitro-.
Reduction: Formation of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-amino-.
Substitution: Formation of various substituted indenones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-:
1H-Inden-1-one, 2,3-dihydro-6-nitro-: Lacks the hydroxy group, which influences its solubility and chemical behavior.
1H-Inden-1-one, 2,3-dihydro-5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to different chemical and biological properties.
Uniqueness
1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
5-hydroxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO4/c11-8-2-1-5-3-9(12)7(10(13)14)4-6(5)8/h3-4,12H,1-2H2 |
InChI-Schlüssel |
HSGRQXDOUBOUJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=CC(=C(C=C21)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)



![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)







